N,1-Dimethyl-3,3-diphenylpropylamine
Description
N-Methyl-3,3-diphenylpropylamine (CAS 28075-29-8) is a tertiary amine characterized by a propylamine backbone substituted with a methyl group on the nitrogen atom and two phenyl groups at the third carbon position. Its molecular formula is C₁₆H₁₉N, with a molecular weight of 225.34 g/mol . The compound is synthesized via methods such as the reaction of methylethanolamine with diphenylacetonitrile, followed by nitrile hydrolysis and decarboxylation .
This compound serves as a critical intermediate in organic synthesis, particularly in catalytic amine alkylation reactions, which are pivotal for forming tertiary amines . It also facilitates studies on supramolecular chemistry, where its binding interactions with organic and inorganic receptors are analyzed to design novel molecular recognition systems . Derivatives of this compound, such as lercanidipine (a calcium channel blocker), underscore its pharmaceutical relevance .
Properties
CAS No. |
29869-78-1 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-methyl-4,4-diphenylbutan-2-amine |
InChI |
InChI=1S/C17H21N/c1-14(18-2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
InChI Key |
BYWYKUFIAOQZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between N-Methyl-3,3-diphenylpropylamine and analogous compounds:
Key Comparisons
N,N,1-Trimethyl-3,3-diphenylpropylamine
- Structural Differences : Incorporates two methyl groups on the nitrogen and one on the first carbon of the propyl chain, increasing lipophilicity compared to N-Methyl-3,3-diphenylpropylamine.
- Applications : Used in pharmaceutical intermediates, highlighting how additional methyl groups enhance metabolic stability .
Diisopromine
- Structural Differences : Bulkier N,N-diisopropyl substituents introduce steric hindrance, reducing reactivity but improving selectivity in antispasmodic agent synthesis .
- Physical Properties : Higher molecular weight (295.46 g/mol) due to isopropyl groups, contrasting with the oily liquid state of N-Methyl-3,3-diphenylpropylamine .
The diphenylpropylamine backbone contributes to its calcium channel-blocking activity .
N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine
- Aromatic Substitution : The 2,6-dimethylphenyl group alters electronic effects compared to diphenyl groups, influencing binding affinity in receptor studies .
Research Findings and Industrial Relevance
- Catalytic Alkylation : N-Methyl-3,3-diphenylpropylamine’s role in alkylation reactions highlights its utility in synthesizing complex amines, a process less efficient in bulkier analogs like Diisopromine .
- Derivative Synthesis : Lercanidipine’s success underscores the importance of the diphenylpropylamine scaffold in drug design, where slight modifications yield targeted therapeutic effects .
- Steric and Electronic Effects : The reduced reactivity of Diisopromine compared to N-Methyl-3,3-diphenylpropylamine illustrates how substituent size impacts reaction kinetics .
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